3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable fluoroquinoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine can be substituted using nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Biological Activity
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This compound features a complex structure that includes a quinoline core, a chlorobenzenesulfonyl group, and a methoxyphenylmethyl substituent, which contribute to its pharmacological properties. Research indicates potential applications in antimicrobial and anticancer therapies due to its unique interactions with biological targets.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Bacterial Enzymes : The compound has been shown to inhibit bacterial topoisomerases, essential enzymes for DNA replication and repair. This inhibition disrupts bacterial cell processes, leading to cell death.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating pathways associated with cell growth and division.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antibiotic.
Anticancer Activity
In vitro studies have assessed the compound's effects on cancer cell lines. The following table presents findings from studies on its antiproliferative effects:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical Cancer) | 150 |
A549 (Lung Cancer) | 200 |
These results suggest that the compound can effectively inhibit the proliferation of cancer cells, indicating potential for development as an anticancer agent.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antibacterial Efficacy : A study evaluated the antibacterial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound inhibited MRSA growth at concentrations comparable to established antibiotics, highlighting its potential as a therapeutic agent against resistant strains .
- Cytotoxicity in Cancer Cells : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. It was found to induce apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO4S/c1-30-18-4-2-3-15(11-18)13-26-14-22(23(27)20-12-17(25)7-10-21(20)26)31(28,29)19-8-5-16(24)6-9-19/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDAGIDIOOISRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.